molecular formula C10H21NO B1649633 N-butylhexanamide CAS No. 10264-28-5

N-butylhexanamide

Cat. No.: B1649633
CAS No.: 10264-28-5
M. Wt: 171.28 g/mol
InChI Key: ZEBBGLVPWGCPJN-UHFFFAOYSA-N
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Description

. It is a type of amide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with butylamine to form N-butylhexanamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Butylhexanamide can undergo various chemical reactions, including:

  • Oxidation: The amide group can be oxidized to form a carboxylic acid.

  • Reduction: The amide group can be reduced to form an amine.

  • Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Hexanoic acid (caproic acid)

  • Reduction: Butylamine

  • Substitution: Various substituted amides and amines

Scientific Research Applications

N-Butylhexanamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study amide chemistry.

  • Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

  • Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

N-Butylhexanamide is similar to other amides, such as N-ethylhexanamide and N-propylhexanamide. These compounds differ in their alkyl chain length, which can affect their physical and chemical properties. This compound is unique in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Comparison with Similar Compounds

  • N-ethylhexanamide

  • N-propylhexanamide

  • N-pentylhexanamide

  • N-heptylhexanamide

Properties

IUPAC Name

N-butylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBBGLVPWGCPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291263
Record name N-butylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-28-5
Record name NSC74545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butylhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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